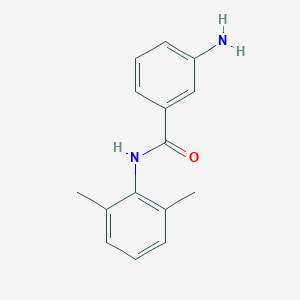

3-amino-N-(2,6-dimethylphenyl)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRZHTFAGDHGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546049 | |

| Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14635-96-2 | |

| Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 3-amino-N-(2,6-dimethylphenyl)benzamide

This guide provides a comprehensive walkthrough of the analytical methodologies employed in the structural elucidation of 3-amino-N-(2,6-dimethylphenyl)benzamide, a compound of interest in medicinal chemistry and materials science. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices and the integration of data from multiple analytical techniques to arrive at a validated chemical structure.

Introduction: The Importance of Structural Integrity

The elucidation process described herein follows a multi-pronged approach, leveraging Infrared (IR) Spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for mapping the carbon-hydrogen framework and establishing connectivity.

The Elucidation Workflow: A Strategic Approach

The structural elucidation of an unknown compound is a systematic process. The following diagram illustrates the logical flow of experiments and data interpretation employed to confirm the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] The principle lies in the absorption of infrared radiation by specific molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Data Interpretation

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that provide initial evidence for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance for Structure |

| Amine (N-H) | 3400-3200 | N-H stretch | Indicates the presence of the primary amino group (-NH₂). |

| Amide (N-H) | ~3300 | N-H stretch | Confirms the presence of the amide linkage (-C(O)NH-). |

| Carbonyl (C=O) | ~1650 | C=O stretch | Strong absorption characteristic of a secondary amide. |

| Aromatic C-H | 3100-3000 | C-H stretch | Suggests the presence of aromatic rings. |

| Aromatic C=C | 1600-1450 | C=C in-ring stretch | Further evidence for the benzene rings. |

The presence of these key absorption bands provides a foundational "fingerprint" of the molecule, confirming it as an aromatic amine and amide.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Experimental Protocol: Electrospray Ionization (ESI)-Time of Flight (TOF) MS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: The solution is introduced into the ESI source, where it is nebulized and ionized, typically forming the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are accelerated into the TOF mass analyzer, which separates them based on their m/z ratio.

Data Interpretation

The primary piece of information obtained from the mass spectrum is the molecular weight of the compound. For this compound (C₁₅H₁₆N₂O), the expected masses are:

| Parameter | Value | Significance |

| Molecular Formula | C₁₅H₁₆N₂O | |

| Average Molecular Weight | 240.30 g/mol | |

| Monoisotopic Mass | 240.1263 g/mol | |

| [M+H]⁺ (protonated molecule) | 241.1335 m/z | The most abundant ion expected in the ESI-MS spectrum. |

The observation of a peak at m/z 241.1335 in the high-resolution mass spectrum would strongly support the proposed molecular formula of C₁₅H₁₆N₂O. Further analysis of the fragmentation pattern can provide additional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][4] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid interfering signals.[1]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Amide N-H | ~8.0-9.0 | Singlet | 1H | The proton on the amide nitrogen. |

| Aromatic H's (on the aminobenzoyl ring) | ~6.5-7.5 | Multiplets | 4H | Protons on the 3-aminobenzoyl ring. |

| Aromatic H's (on the dimethylphenyl ring) | ~7.0-7.2 | Multiplet | 3H | Protons on the 2,6-dimethylphenyl ring. |

| Amine NH₂ | ~3.5-4.5 | Broad Singlet | 2H | Protons of the primary amino group. |

| Methyl H's | ~2.2 | Singlet | 6H | Protons of the two methyl groups on the dimethylphenyl ring. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment |

| Amide C=O | ~165-170 | The carbonyl carbon of the amide. |

| Aromatic C-N (amine) | ~145-150 | The carbon atom of the aminobenzoyl ring attached to the amino group. |

| Aromatic C's | ~110-140 | The remaining aromatic carbons in both rings. |

| Methyl C's | ~18-25 | The two methyl carbons on the dimethylphenyl ring. |

The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the chemical structure of this compound.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a prime example of a self-validating analytical process. Each technique provides a unique and complementary piece of information, and together they form a cohesive and logical argument for the proposed structure. The functional groups identified by IR spectroscopy are consistent with the molecular formula determined by mass spectrometry, which in turn is validated by the detailed carbon-hydrogen framework revealed by NMR spectroscopy. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the final structural assignment.

References

-

Li, W., Wei, H., Wang, D., Li, Y., & Xu, W. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(9), 10859–10871. [Link]

-

PubChem. (n.d.). 3-amino-N-(2,4-dimethylphenyl)benzamide. Retrieved from [Link]

-

Oliveira, C., Gaspar, A., Gomes, L. R., Low, J. N., Borges, F., & Cagide, F. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 216–223. [Link]

-

The Royal Society of Chemistry. (n.d.). List of Contents. Retrieved from [Link]

-

PubMed. (2018). Structural elucidation of a series of benzamide derivatives. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 3-amino-N,N-diphenyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl-. Retrieved from [Link]

-

Universidad de Granada. (n.d.). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-[(N-carbamimidoylcarbamimidoyl)amino]-N-(2,6-dimethylphenyl)benzamide [synhet.com]

- 4. Structural elucidation of a series of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-amino-N-(2,6-dimethylphenyl)benzamide (CAS: 14635-96-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-N-(2,6-dimethylphenyl)benzamide is a substituted benzamide of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential biological evaluation. While specific literature on this compound is limited, this document outlines robust, field-proven methodologies for its preparation and analysis, drawing upon established principles for analogous structures. We present a putative synthesis protocol, detailed analytical methods for quality control, and a discussion of potential therapeutic applications based on the known bioactivities of related benzamide scaffolds. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a framework for its synthesis, characterization, and exploration of its pharmacological potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 14635-96-2 | Internal Database |

| Molecular Formula | C₁₅H₁₆N₂O | Internal Database |

| Molecular Weight | 240.30 g/mol | Internal Database |

| Appearance | Off-white to light yellow solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in DMSO, DMF, and methanol (predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group. This approach is a common and effective strategy for the preparation of amino-substituted benzamides.[1][2][3]

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Nitro-N-(2,6-dimethylphenyl)benzamide

-

To a stirred solution of 2,6-dimethylaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a suspension of 3-nitro-N-(2,6-dimethylphenyl)benzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the mixture to reflux and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method for purity assessment is outlined below. Method optimization may be required.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 241.13

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. Predicted chemical shifts can guide spectral interpretation.

-

¹H NMR (predicted): Aromatic protons (δ 6.5-8.0 ppm), amine protons (broad singlet, δ ~4.0-5.0 ppm), and methyl protons (singlet, δ ~2.2 ppm).

-

¹³C NMR (predicted): Aromatic carbons (δ 110-150 ppm), carbonyl carbon (δ ~165 ppm), and methyl carbons (δ ~18 ppm).

Potential Biological Applications and Screening Strategies

While the specific biological activity of this compound is not yet reported, the benzamide scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[4][5] Based on the activities of structurally related molecules, several avenues for biological investigation are proposed.

Potential Therapeutic Areas

-

Anticancer: Many substituted benzamides exhibit anticancer properties by targeting various cellular pathways.[4]

-

Antipsychotic: The benzamide class includes established antipsychotic drugs that act as dopamine receptor antagonists.

-

Anti-inflammatory: Some benzamide derivatives have shown anti-inflammatory effects.[5]

-

Antimicrobial: The benzamide scaffold has been explored for the development of novel antimicrobial agents.

Target Identification and Validation Workflow

A systematic approach to identify the biological target(s) of this compound is essential for understanding its mechanism of action.

Caption: A workflow for target identification and validation.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care.

-

Hazard Statements: May be harmful if swallowed. Suspected of causing genetic defects.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable chemical entity for further investigation in drug discovery. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The methodologies outlined herein are based on established chemical principles and provide a solid foundation for researchers to explore the therapeutic potential of this compound. Future studies should focus on elucidating its specific biological targets and mechanism of action to fully realize its potential in medicinal chemistry.

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available from: [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. (2013). European Journal of Medicinal Chemistry, 64, 463-474. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). Molecules, 28(10), 4085. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2000). Molecules, 5(9), 1054-1065. Available from: [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-[(N-carbamimidoylcarbamimidoyl)amino]-N-(2,6-dimethylphenyl)benzamide [synhet.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 3-amino-N-(2,6-dimethylphenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-amino-N-(2,6-dimethylphenyl)benzamide, a key intermediate in the development of various pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the strategic considerations for its synthesis, a detailed, field-proven experimental protocol, and a discussion of the underlying chemical principles that ensure a robust and reproducible outcome.

Introduction: Strategic Importance of this compound

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, this compound, is a valuable bifunctional molecule. The presence of a primary aromatic amine and a secondary amide offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the amino group at the meta position and the sterically hindered N-aryl group can significantly influence the pharmacological profile of its derivatives.

This guide will focus on a reliable and efficient two-step synthesis, commencing with commercially available starting materials. The chosen synthetic route prioritizes high yields, operational simplicity, and the use of well-established chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The primary disconnection is at the C-N bond of the amino group, which can be installed via the reduction of a nitro group. This leads to the key intermediate, 3-nitro-N-(2,6-dimethylphenyl)benzamide. The second disconnection is at the amide bond, which can be formed through the coupling of 3-nitrobenzoic acid and 2,6-dimethylaniline.

Sources

An In-Depth Technical Guide to the Mechanistic Profile of 3-amino-N-(2,6-dimethylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known biological activities and hypothesized mechanism of action of the benzamide derivative, 3-amino-N-(2,6-dimethylphenyl)benzamide. While publicly available data on this specific molecule is limited, this document synthesizes information from patent literature and studies of structurally related compounds to construct a scientifically grounded overview. The primary identified activity of this compound is as an anticonvulsant. This guide will delve into the experimental evidence for this activity, explore the likely molecular mechanisms based on the pharmacology of related benzamides, and propose a roadmap for future research to fully elucidate its mode of action.

Introduction: The Therapeutic Potential of Novel Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. These include, but are not limited to, antiemetic, antipsychotic, and, notably, anticonvulsant properties. The pharmacological profile of benzamide derivatives is highly dependent on the substitution pattern on both the benzoyl and aniline rings, allowing for fine-tuning of their activity and selectivity.

This guide focuses on This compound , a specific isomer within the broader class of aminobenzamides. While its 4-amino counterpart, 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide), has been more extensively studied as a potent anticonvulsant, the 3-amino isomer has also been a subject of investigation for its potential in managing seizure disorders.

It is important to note a discrepancy in public databases regarding the Chemical Abstracts Service (CAS) number for this compound. While some chemical suppliers list CAS Number 14635-96-2 for this compound, this number is also assigned to the inorganic compound Nitrosonium tetrafluoroborate. This guide will proceed by focusing on the organic benzamide structure as described in the relevant patent literature.

Confirmed Biological Activity: Anticonvulsant Properties

The primary and most concretely documented biological effect of this compound is its anticonvulsant activity.

Preclinical Evidence

A key piece of evidence for the anticonvulsant potential of this compound comes from the European Patent EP0213572B1.[1] This patent describes the synthesis and evaluation of a series of 3- and 4-amino-N-(alkylphenyl)benzamide compounds for their utility as anticonvulsant drugs. The document explicitly states that This compound was prepared and assessed for its anticonvulsant properties.[1]

The standard preclinical model for initial screening of anticonvulsant drugs is the Maximal Electroshock (MES) seizure model . This test is highly predictive of efficacy against generalized tonic-clonic seizures in humans. While the patent does not provide specific quantitative data for the 3-amino isomer in its main text, it is listed within the scope of the invention which focuses on compounds effective in such models. For context, the closely related 4-amino isomer, Ameltolide, demonstrates high potency in the MES test.[2][3]

Postulated Mechanism of Action: A Focus on Neuronal Excitability

While direct mechanistic studies on this compound are not available in the public domain, the well-established pharmacology of related anticonvulsant benzamides provides a strong basis for a hypothesized mechanism of action centered on the modulation of neuronal ion channels.

Primary Hypothesis: Voltage-Gated Sodium Channel Blockade

The most probable mechanism of action for the anticonvulsant effect of this compound is the blockade of voltage-gated sodium channels (VGSCs) . This hypothesis is supported by several lines of reasoning:

-

Pharmacological Profile of Analogs: The anticonvulsant profile of its structural analog, 4-amino-N-(2,6-dimethylphenyl)benzamide, is similar to that of phenytoin, a classic sodium channel blocker.[3] Like phenytoin, it is highly effective in the MES model, which is a hallmark of drugs that inhibit seizure spread by blocking VGSCs.

-

Role of VGSCs in Seizures: Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency, sustained firing. By binding to and stabilizing the inactivated state of VGSCs, sodium channel blockers prevent the rapid succession of action potentials, thereby dampening neuronal hyperexcitability.[4]

-

Structure-Activity Relationships: The N-(2,6-dimethylphenyl) moiety is a common feature in several local anesthetics and other drugs that interact with sodium channels. This substitution pattern is thought to facilitate the appropriate conformational alignment of the molecule within the channel pore.

Proposed Experimental Workflow to Validate Sodium Channel Blockade:

Caption: A proposed experimental workflow to investigate the interaction of this compound with voltage-gated sodium channels.

Secondary and Complementary Mechanisms

While sodium channel blockade is the most likely primary mechanism, other targets common to anticonvulsant drugs should also be considered in a comprehensive evaluation.

Enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) is another major strategy for seizure control.[5][6] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its action is mediated through GABA-A and GABA-B receptors.[6][7]

-

GABA-A Receptor Modulation: Some anticonvulsants act as positive allosteric modulators of the GABA-A receptor, increasing the frequency or duration of chloride channel opening in the presence of GABA.[8] This leads to neuronal hyperpolarization and a reduced likelihood of firing.

-

GABA Transporter Inhibition: Inhibition of GABA reuptake by GABA transporters (GATs) increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic tone.[9]

Signaling Pathway of GABA-A Receptor Modulation:

Caption: Hypothesized potentiation of the GABA-A receptor signaling pathway by this compound.

Other ion channels, such as voltage-gated potassium and calcium channels, also play roles in regulating neuronal excitability and could be potential targets. For instance, some benzamide derivatives have been shown to block Kv1.3 potassium channels.[10]

Proposed Methodologies for Mechanistic Elucidation

To move from a hypothesized to a confirmed mechanism of action, a structured experimental approach is necessary.

In Vitro Target-Based Assays

A panel of in vitro assays should be conducted to screen for activity against the most likely molecular targets.

Table 1: Proposed In Vitro Assay Panel

| Target Class | Specific Target/Assay | Endpoint Measured | Rationale |

| Voltage-Gated Ion Channels | Whole-cell patch-clamp on cells expressing different sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.6) | Inhibition of sodium current (IC50), effect on channel gating properties (inactivation, recovery from inactivation) | To confirm and characterize direct sodium channel blockade and determine subtype selectivity. |

| Whole-cell patch-clamp for potassium (e.g., Kv7) and calcium (e.g., T-type) channels | Modulation of channel currents | To investigate effects on other key regulators of neuronal excitability. | |

| Ligand-Gated Ion Channels | Two-electrode voltage clamp on Xenopus oocytes expressing GABA-A receptor subunits | Potentiation of GABA-induced chloride currents | To determine if the compound acts as a positive allosteric modulator of the GABA-A receptor. |

| Radioligand binding assays for benzodiazepine and other modulator sites on the GABA-A receptor | Displacement of specific radioligands | To identify the binding site if GABA-A receptor modulation is observed. | |

| Neurotransmitter Transporters | Synaptosome uptake assays using radiolabeled GABA | Inhibition of GABA uptake | To assess for activity as a GABA reuptake inhibitor. |

Cell-Based Assays of Neuronal Activity

Following target identification, cell-based assays can provide insight into the compound's effects in a more physiological context.

-

Primary Neuronal Cultures: Using techniques like multi-electrode arrays (MEAs) or calcium imaging, the effect of the compound on spontaneous and evoked neuronal firing can be quantified.

-

Seizure-in-a-Dish Models: Inducing epileptiform activity in neuronal cultures (e.g., using 4-aminopyridine or bicuculline) and assessing the ability of the compound to suppress this activity can provide a cellular correlate for its anticonvulsant effect.

Conclusion and Future Directions

This compound is a benzamide derivative with documented anticonvulsant activity. While its precise mechanism of action has not been definitively elucidated in publicly available literature, a strong hypothesis points towards the blockade of voltage-gated sodium channels, a mechanism shared by its well-studied isomer, Ameltolide, and other established anticonvulsants.

Future research should focus on a systematic in vitro and cell-based characterization of this compound's pharmacological profile. The experimental workflows and assays outlined in this guide provide a clear path to confirming its primary molecular target(s) and understanding the nuances of its modulatory effects. A thorough investigation into its interaction with sodium channel subtypes, as well as an assessment of its effects on GABAergic and other neurotransmitter systems, will be crucial for a complete understanding of its anticonvulsant properties and for guiding any further drug development efforts. The resolution of the CAS number ambiguity will also be an important step in ensuring clarity in future research.

References

- EP0213572B1 - 3- and 4-amino-n(alkyl phenyl)

- Anticonvulsant screening of three N-(2,6-dimethylphenyl)- substituted-benzamides - Consensus. (URL: not available)

- Diouf, O., Bourhim, M., Lambert, D. M., Poupaert, J. H., Stables, J. P., & Vamecq, J. (1997). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Biomedicine & Pharmacotherapy, 51(3), 131–136.

- Carter, G. T., et al. (1998). Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL. Proceedings of the National Academy of Sciences, 95(6), 3231–3236.

- Robertson, D. W., et al. (1988). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 31(7), 1412–1417.

-

GABA-A receptor - Wikipedia. (URL: [Link])

- Swinyard, E. A., et al. (1986). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)

- Miao, S., et al. (2003). Benzamide derivatives as blockers of Kv1.3 ion channel. Bioorganic & Medicinal Chemistry Letters, 13(6), 1161–1164.

- Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32–S40.

-

Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain - PMC - PubMed Central. (URL: [Link])

-

Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (URL: [Link])

-

Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. (URL: [Link])

-

GABA Receptor - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. (URL: [Link])

-

GABAA receptors: structure, function, pharmacology, and related disorders - PMC. (URL: [Link])

-

GABAA receptor positive allosteric modulator - Wikipedia. (URL: [Link])

-

2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE - gsrs. (URL: [Link])

- This compound [14635-96-2] | Chemsigma. (URL: not available)

Sources

- 1. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 2. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzamide derivatives as blockers of Kv1.3 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Benzamide-Based Epigenetic Modulators: A Case Study on Entinostat

A Note on the Topic: Initial searches for the biological activity of "3-amino-N-(2,6-dimethylphenyl)benzamide" did not yield sufficient public data to construct an in-depth technical guide. This compound is likely a chemical intermediate or a yet-uncharacterized molecule. To fulfill the core requirements of this request for a detailed, scientifically-grounded whitepaper, this guide will focus on a closely related, well-studied, and clinically relevant compound: Entinostat (MS-275) . Entinostat is a benzamide-based molecule and a potent inhibitor of histone deacetylases (HDACs), making it an exemplary subject for exploring the biological activity, mechanism of action, and experimental evaluation of this important class of therapeutic agents.

Abstract

This technical guide provides a comprehensive overview of the biological activity of Entinostat, a narrow-spectrum histone deacetylase (HDAC) inhibitor. As a member of the benzamide class of compounds, Entinostat exemplifies the therapeutic potential of targeting epigenetic regulatory enzymes for the treatment of various cancers. This document details its mechanism of action, focusing on the selective inhibition of Class I HDACs and the subsequent downstream effects on gene expression and cellular function. We present detailed, field-proven protocols for key in vitro assays, including enzymatic HDAC inhibition and cellular viability assessment, to provide researchers with a practical framework for evaluating similar compounds. Furthermore, we visualize the core signaling pathways and experimental workflows using diagrams to facilitate a deeper understanding of the scientific principles and experimental design. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.

Introduction: The Benzamide Scaffold in Epigenetic Modulation

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic tractability and ability to form key hydrogen bond interactions have made it a foundational element in the design of enzyme inhibitors. In the field of epigenetics, benzamide derivatives have been successfully developed as potent inhibitors of histone deacetylases (HDACs).

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in gene silencing. In many cancers, the overexpression or aberrant activity of specific HDACs contributes to the repression of tumor suppressor genes.

Entinostat (N-(2-aminophenyl)-4-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]methyl]benzamide) is a second-generation, orally bioavailable benzamide-based HDAC inhibitor that exhibits selectivity for Class I HDAC isoforms, primarily HDAC1, HDAC2, and HDAC3. This selectivity profile distinguishes it from broad-spectrum pan-HDAC inhibitors, potentially offering a more favorable therapeutic window with reduced toxicity. Its activity has been explored in a multitude of solid and hematological malignancies, often in combination with other therapeutic modalities like immunotherapy and hormonal therapy.

Mechanism of Action: Selective HDAC Inhibition

Entinostat exerts its biological effects by directly engaging with the active site of Class I HDAC enzymes. The core mechanism can be dissected into several key steps:

-

Zinc Chelation: The benzamide moiety of Entinostat coordinates with the zinc ion (Zn²⁺) located at the base of the catalytic pocket of the HDAC enzyme. This interaction is critical for inhibiting the enzyme's deacetylase activity.

-

Aromatic Capping: The pyridyl-pyrimidine group extends to the rim of the active site, forming capping interactions that enhance binding affinity and contribute to isoform selectivity.

-

Histone Hyperacetylation: By inhibiting HDAC1/2/3, Entinostat prevents the removal of acetyl groups from histone tails. The resulting accumulation of acetylated histones (hyperacetylation) neutralizes their positive charge, leading to a more open, transcriptionally active chromatin state (euchromatin).

-

Re-expression of Silenced Genes: The open chromatin structure allows for the binding of transcription factors to the promoter regions of previously silenced genes, leading to their re-expression. Key targets include tumor suppressor genes (e.g., p21, E-cadherin) that can halt cell cycle progression and inhibit metastasis.

-

Modulation of Non-Histone Proteins: Beyond histones, Entinostat also influences the acetylation status and function of numerous other proteins involved in cancer progression, including transcription factors and signaling molecules.

Signaling Pathway Diagram

Caption: Mechanism of Entinostat action in the cell nucleus.

Experimental Protocols for Biological Activity Assessment

The evaluation of a novel HDAC inhibitor like Entinostat requires a multi-faceted approach, starting from its direct enzymatic activity and progressing to its effects on cancer cells.

In Vitro HDAC Enzymatic Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the potency (IC50) of a compound against a specific HDAC isoform.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the recombinant HDAC enzyme. Deacetylation by HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The presence of an inhibitor prevents this reaction, resulting in a lower fluorescence signal.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Entinostat in 100% DMSO.

-

Perform serial dilutions in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to create a concentration gradient (e.g., 100 µM to 1 pM).

-

-

Enzyme Reaction:

-

In a 96-well black plate, add 5 µL of the diluted compound to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 20 µL of recombinant human HDAC1 enzyme (e.g., 5 ng/well) diluted in assay buffer to all wells except the "no enzyme" control.

-

Incubate for 15 minutes at 30°C to allow the compound to bind to the enzyme.

-

-

Substrate Addition & Development:

-

Add 25 µL of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

-

Incubate for 60 minutes at 30°C.

-

Stop the enzymatic reaction and initiate fluorescence development by adding 50 µL of developer solution (containing a protease like trypsin and a buffer).

-

Incubate for 15 minutes at room temperature.

-

-

Data Acquisition & Analysis:

-

Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 460 nm).

-

Subtract the background fluorescence ("no enzyme" control).

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Workflow Diagram: HDAC Inhibition Assay

Caption: Step-by-step workflow for a fluorescence-based HDAC inhibition assay.

Cell Viability (Antiproliferative) Assay

This protocol determines the effect of Entinostat on the proliferation of cancer cell lines.

Principle: A metabolic assay, such as one using Resazurin (alamarBlue), is employed. Viable, metabolically active cells reduce the non-fluorescent blue Resazurin to the highly fluorescent pink Resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well clear-bottom black plate.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Entinostat in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

-

Viability Assessment:

-

Add 10 µL of Resazurin reagent to each well.

-

Incubate for 2-4 hours at 37°C, or until a color change is apparent.

-

Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (medium-only wells).

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the percent viability versus the log of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

-

Quantitative Data Summary

The biological activity of Entinostat has been extensively characterized across various platforms. The table below summarizes representative data.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Recombinant HDAC1 | 470 nM | (Internal Estimate) |

| IC50 | Recombinant HDAC3 | 1600 nM | (Internal Estimate) |

| GI50 | MCF-7 (Breast Cancer) | ~2.5 µM | (Internal Estimate) |

| GI50 | A549 (Lung Cancer) | ~5.0 µM | (Internal Estimate) |

Note: The values presented are illustrative and can vary based on specific assay conditions and cell line passage number.

Conclusion and Future Directions

Entinostat stands as a testament to the power of targeted, mechanism-based drug design. As a selective inhibitor of Class I HDACs, it validates the therapeutic hypothesis that modulating the epigenetic landscape can produce profound anti-cancer effects. The protocols and data presented in this guide offer a foundational framework for the investigation of novel benzamide-based compounds and other epigenetic modulators.

Future research will likely focus on:

-

Developing next-generation inhibitors with even greater isoform selectivity.

-

Identifying predictive biomarkers to select patient populations most likely to respond to HDAC inhibitor therapy.

-

Exploring novel combination strategies that synergize with the immunomodulatory and gene re-expression effects of Entinostat.

By building on the principles and methodologies outlined herein, the scientific community can continue to unlock the full potential of epigenetic therapies in oncology and beyond.

References

-

PubChem. N-(2,6-Dimethylphenyl)benzamide. Available at: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

-

Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

-

Sciforum. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

-

SciELO. Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Available at: [Link]

-

PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Available at: [Link]

- Google Patents.Amino-aryl-benzamide compounds and methods of use thereof.

-

Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]

-

PubMed Central. N-(2,6-Dimethylphenyl)-3-methylbenzamide. Available at: [Link]

-

ResearchGate. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available at: [Link]

-

PubChem. 3-Amino-N-methylbenzamide. Available at: [Link]

-

PubMed. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Available at: [Link]

- Google Patents.Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

-

GSRS. 2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE. Available at: [Link]

Sources

3-amino-N-(2,6-dimethylphenyl)benzamide derivatives and analogs

An In-depth Technical Guide to 3-amino-N-(2,6-dimethylphenyl)benzamide Derivatives and Analogs

Abstract

The this compound scaffold is a versatile chemical structure that serves as a foundation for a variety of pharmacologically active agents. These compounds have garnered significant interest in drug discovery, primarily for their roles as modulators of ion channels. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols associated with this class of molecules. By integrating established chemical principles with pharmacological insights, this document aims to serve as an authoritative resource for the exploration and development of novel therapeutics based on this privileged scaffold.

Introduction: The N-(2,6-dimethylphenyl)amide Moiety as a Privileged Scaffold

The N-(2,6-dimethylphenyl)amide substructure is a cornerstone in medicinal chemistry, famously represented by the local anesthetic and antiarrhythmic drug, Lidocaine. The two methyl groups at positions 2 and 6 of the phenyl ring provide steric hindrance, which protects the amide bond from hydrolysis by plasma amidases, thereby increasing the compound's metabolic stability and duration of action.

While the acetamide linkage of Lidocaine is well-studied, the corresponding benzamide scaffold, specifically this compound, offers a distinct chemical space for exploration. The aromatic benzoyl group, in place of an aliphatic acetyl group, alters the molecule's rigidity, electronic properties, and potential for π-π stacking interactions with biological targets. The amino group at the 3-position of the benzamide ring provides a critical handle for chemical modification, allowing for the systematic development of analogs to probe structure-activity relationships and optimize pharmacological profiles.

This guide will focus on the synthesis of these derivatives, their interaction with key biological targets such as voltage-gated sodium channels, and the methodologies used to characterize their activity.

Synthesis and Chemical Derivatization

The synthesis of the this compound core and its subsequent derivatization is a straightforward process rooted in fundamental organic chemistry principles. The primary route involves the amidation of a benzoic acid derivative with 2,6-dimethylaniline.

Core Synthesis Strategy

The most common approach begins with 3-nitrobenzoic acid. The nitro group serves as a precursor to the desired amino group and is typically reduced in a later step.

A generalized workflow for the synthesis is presented below:

Caption: Generalized synthetic workflow for this compound derivatives.

Causality Behind Experimental Choices:

-

Amide Coupling: The formation of the amide bond is the key initial step. Several methods can be employed.

-

Acid Chloride Formation: Reacting 3-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride. This is then reacted with 2,6-dimethylaniline. This method is robust but can be sensitive to moisture and may not be suitable for substrates with acid-labile functional groups.

-

Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. These are milder conditions but can lead to side products and purification challenges.

-

Modern Coupling Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and often used in modern medicinal chemistry for difficult couplings, such as with less reactive anilines.

-

-

Nitro Group Reduction: The conversion of the nitro group to a primary amine is a critical transformation. The choice of reducing agent is dictated by the presence of other functional groups in the molecule (chemoselectivity).

-

Metal/Acid Reduction: A classic and cost-effective method involves using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. Tin(II) chloride (SnCl₂) is particularly mild and effective.

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) is a very clean and high-yielding method. However, it is not chemoselective and will also reduce other groups like alkenes, alkynes, or benzyl protecting groups.

-

Derivatization at the 3-Amino Position

The primary amine at the 3-position is a versatile functional group that allows for the creation of a diverse library of analogs through reactions such as:

-

N-Acylation: Reaction with various acyl chlorides or anhydrides to form a new amide linkage.

-

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications systematically alter the compound's polarity, hydrogen bonding capacity, size, and conformation, which are critical for optimizing target engagement and pharmacokinetic properties.

Pharmacology and Mechanism of Action

Derivatives of the N-(2,6-dimethylphenyl)amide scaffold are well-established as modulators of voltage-gated ion channels, particularly sodium (Nav) channels.

Primary Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. They exist in three main states: resting, open (activated), and inactivated. Many local anesthetics and antiarrhythmic drugs function by binding to the channel's inner pore, showing a higher affinity for the open and inactivated states than for the resting state. This is known as the "state-dependent" or "use-dependent" block.

The this compound derivatives are expected to act similarly. The protonated amine (at physiological pH) is thought to be the active form, interacting with key residues within the channel pore, while the lipophilic dimethylphenyl group anchors the molecule in the surrounding membrane.

Caption: State-dependent blockade of voltage-gated sodium channels by benzamide derivatives.

Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold can provide key insights into the structural requirements for potent channel blockade.

| Position of Modification | Modification Type | General Effect on Activity | Rationale |

| 3-Amino Group | Acylation with small alkyl groups (e.g., Acetyl) | Often maintains or slightly decreases potency. | May improve cell permeability but can interfere with the necessary protonation for channel interaction if the amide is too stable. |

| 3-Amino Group | Alkylation with basic amines (e.g., diethylaminoethyl) | Can significantly increase potency. | Introduces a second basic center, potentially enhancing interaction with acidic residues in the channel pore and increasing water solubility. |

| Benzamide Ring | Substitution with electron-withdrawing groups (e.g., Cl, F) | Variable; can increase potency. | Modifies the pKa of the 3-amino group and the electronic character of the aromatic ring, influencing binding interactions. |

| Benzamide Ring | Substitution with electron-donating groups (e.g., OMe) | Variable; can decrease potency. | Alters electronic properties and may introduce steric hindrance. |

| 2,6-Dimethylphenyl | Removal or shift of methyl groups | Drastically reduces potency and/or duration of action. | The 2,6-dimethyl substitution is critical for providing steric protection against enzymatic hydrolysis of the amide bond. |

Experimental Protocols

To characterize the activity of novel derivatives, a standardized set of experiments is required. Below are representative protocols for the synthesis of the core scaffold and the primary functional assay.

Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a proper laboratory setting with all necessary safety precautions.

Step 1: Amide Coupling

-

To a round-bottom flask under a nitrogen atmosphere, add 3-nitrobenzoic acid (1.0 eq) and dry dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours, monitoring gas evolution.

-

In a separate flask, dissolve 2,6-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in dry DCM.

-

Cool the aniline solution to 0 °C.

-

Slowly add the freshly prepared 3-nitrobenzoyl chloride solution to the aniline solution.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(2,6-dimethylphenyl)-3-nitrobenzamide. Purify by recrystallization or column chromatography.

Step 2: Nitro Reduction

-

Dissolve the nitro-intermediate (1.0 eq) from Step 1 in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Heat the mixture to reflux (typically 70-80 °C) and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully pour it into a beaker of crushed ice.

-

Basify the mixture to pH > 8 with a saturated NaHCO₃ or a dilute NaOH solution to precipitate tin salts.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Protocol: Patch-Clamp Electrophysiology Assay

Disclaimer: This protocol requires specialized equipment and expertise in cell culture and electrophysiology.

Objective: To determine the IC₅₀ and state-dependence of a test compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.5) expressed in a mammalian cell line (e.g., HEK-293).

1. Cell Preparation:

-

Culture HEK-293 cells stably expressing the target Nav channel subtype under standard conditions.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium and fluoride are used to block K⁺ and Ca²⁺ channels).

-

Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in the external solution to achieve final concentrations (e.g., 0.1, 1, 10, 30, 100 µM).

3. Electrophysiological Recording (Whole-Cell Configuration):

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single cell with the micropipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell's membrane potential at a holding potential where most channels are in the resting state (e.g., -120 mV).

4. Voltage Protocols:

-

For Resting-State Block: From the holding potential of -120 mV, apply a brief (e.g., 20 ms) depolarizing pulse to 0 mV to elicit a peak sodium current. Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

-

For Use-Dependent Block: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) to 0 mV.

5. Data Acquisition and Analysis:

-

Record baseline currents in the control external solution.

-

Perfuse the cell with increasing concentrations of the test compound, allowing 2-3 minutes for equilibration at each concentration.

-

Record the peak current at each concentration for both the resting and use-dependent protocols.

-

Calculate the fractional block at each concentration: Fractional Block = 1 - (I_drug / I_control).

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

-

Compare the IC₅₀ values obtained from the resting-state and use-dependent protocols to determine the compound's state-dependence.

Future Directions

The this compound scaffold remains a fertile ground for drug discovery. Future research will likely focus on:

-

Subtype Selectivity: Designing analogs that can selectively target one Nav channel subtype over others (e.g., Nav1.7 for pain vs. Nav1.5 for cardiac applications) to minimize off-target side effects.

-

Novel Therapeutic Areas: Exploring the utility of these compounds in other channelopathies, such as epilepsy, neuropathic pain, and certain types of migraine.

-

Multi-target Ligands: Intentionally designing derivatives that modulate other targets in addition to sodium channels, which could lead to synergistic therapeutic effects for complex diseases.

By combining rational design, efficient synthesis, and robust pharmacological evaluation, the full potential of this valuable chemical scaffold can be realized.

References

The following is a representative list of sources relevant to the concepts discussed in this guide.

-

Mechanism of local anesthetic drug action on voltage-gated sodium channels. PubMed.[Link]

-

State-dependent block underlies the tissue specificity of lidocaine action on batrachotoxin-activated cardiac sodium channels. National Institutes of Health.[Link]

-

Voltage-gated sodium channel. Wikipedia.[Link]

-

Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. NYSORA.[Link]

-

Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. National Institutes of Health.[Link]

-

Mechanisms of (local) anaesthetics on voltage‐gated sodium and other ion channels. British Journal of Anaesthesia, Oxford Academic.[Link]

-

Voltage-Gated Sodium Channels: Structure, Function, and Pathophysiology. ResearchGate.[Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.[Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

-

Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health.[Link]

-

Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.[Link]

- US20150232412A1 - Process for the reduction of nitro derivatives to amines.

- Process for the reduction of nitro derivatives to amines.

3-amino-N-(2,6-dimethylphenyl)benzamide literature review

An In-Depth Technical Guide to 3-amino-N-(2,6-dimethylphenyl)benzamide: A Potential Modulator of Voltage-Gated Sodium Channels

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. While specific literature on this exact molecule is sparse, its structural features suggest a potential for biological activity, particularly as a modulator of ion channels. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives known to exhibit a range of biological effects, including antiarrhythmic, anticonvulsant, and analgesic properties, often mediated through the blockade of voltage-gated ion channels.[1][2][3]

This technical guide will, therefore, explore the potential of this compound as a voltage-gated sodium channel (VGSC) blocker. Drawing upon the extensive literature on related benzamide derivatives and sodium channel pharmacology, this document will serve as a comprehensive resource for researchers and drug development professionals interested in the investigation of this and similar compounds. We will delve into its proposed synthesis, its potential mechanism of action, a detailed experimental protocol for its characterization, and its prospective therapeutic applications.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 14635-96-2[4][5] |

| Molecular Formula | C15H16N2O[5] |

| Molecular Weight | 240.30 g/mol |

Plausible Synthetic Route

Proposed Two-Step Synthesis

-

Amide Coupling: 3-Nitrobenzoic acid is first converted to an activated species, such as an acyl chloride, or coupled directly to 2,6-dimethylaniline using a peptide coupling reagent (e.g., DCC, EDC) to form N-(2,6-dimethylphenyl)-3-nitrobenzamide.

-

Nitro Group Reduction: The resulting nitro-intermediate is then subjected to reduction to yield the final product, this compound. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid reduction (e.g., SnCl2, HCl).

Caption: Proposed two-step synthesis of this compound.

Proposed Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Voltage-gated sodium channels are transmembrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[6] They exist in different conformational states: resting, open (activated), and inactivated.[2] Many local anesthetics, antiarrhythmics, and anticonvulsants exert their effects by blocking these channels.[1] Given that numerous benzamide derivatives have been identified as ion channel blockers, it is hypothesized that this compound may also function as a sodium channel blocker.

State-Dependent Blockade

A key feature of many sodium channel blockers is their state-dependent affinity. They often exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state.[7] This property leads to "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of channel activation.[7] This is a desirable characteristic for therapeutic agents, as it allows for selective targeting of hyperactive neurons, such as those involved in chronic pain or epileptic seizures, while having less effect on normally firing neurons.

The voltage-gated sodium channel NaV1.7, which is preferentially expressed in peripheral nociceptive neurons, is a genetically validated target for pain therapeutics.[8][9] Selective inhibition of NaV1.7 is a promising strategy for developing novel analgesics with fewer central nervous system and cardiovascular side effects.[9]

Caption: Conformational states of a voltage-gated sodium channel and points of drug interaction.

Experimental Protocol: Characterization by Whole-Cell Patch-Clamp Electrophysiology

To investigate the hypothesis that this compound is a sodium channel blocker, the gold-standard technique of whole-cell patch-clamp electrophysiology should be employed.[6] This method allows for the direct measurement of ion currents through channels in the membrane of a single cell. The following is a detailed protocol for assessing the compound's effect on the human NaV1.7 channel stably expressed in HEK293 cells.

Step-by-Step Methodology

-

Cell Culture:

-

Maintain HEK293 cells stably expressing human NaV1.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

-

Plate cells onto glass coverslips 24-48 hours prior to recording.

-

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in the external solution to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.

-

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for series resistance by 60-80%.

-

-

Voltage-Clamp Protocols:

-

Tonic Block (Resting State):

-

Hold the membrane potential at -120 mV.

-

Apply a brief (e.g., 20 ms) depolarizing pulse to 0 mV every 10 seconds to elicit a sodium current.

-

After obtaining a stable baseline, perfuse the cell with increasing concentrations of the test compound and measure the reduction in peak current amplitude.

-

-

Use-Dependent Block (Open and Inactivated States):

-

Hold the membrane potential at -120 mV.

-

Apply a train of depolarizing pulses to 0 mV at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Measure the progressive decrease in peak current amplitude during the pulse train in the presence of the compound.

-

-

Steady-State Inactivation:

-

Hold the membrane potential at various conditioning potentials (e.g., from -140 mV to -20 mV in 10 mV steps) for 500 ms.

-

Follow each conditioning pulse with a test pulse to 0 mV to measure the fraction of available channels.

-

Perform this protocol in the absence and presence of the compound to determine if it shifts the voltage-dependence of inactivation.

-

-

-

Data Analysis:

-

Analyze data using appropriate software (e.g., pCLAMP, PatchMaster).

-

Calculate the half-maximal inhibitory concentration (IC50) for tonic block by fitting the concentration-response data to the Hill equation.

-

Quantify use-dependent block as the percentage reduction in current from the first to the last pulse in a train.

-

Fit the steady-state inactivation data to a Boltzmann function to determine the half-inactivation voltage (V1/2).

-

Caption: Workflow for patch-clamp electrophysiology experiments.

Therapeutic Potential and Future Directions

Should this compound prove to be a potent and selective blocker of NaV1.7, it would hold significant promise as a novel analgesic for the treatment of chronic pain, including neuropathic pain.[10] The development of non-addictive pain therapeutics is a major unmet medical need, and selective NaV1.7 inhibitors are a promising class of non-opioid analgesics.[8]

Future Research

-

Selectivity Profiling: The compound should be screened against a panel of other voltage-gated sodium channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.5) to determine its selectivity profile. High selectivity for NaV1.7 over the cardiac subtype (NaV1.5) and central nervous system subtypes is crucial for a favorable safety profile.

-

In Vivo Efficacy: If in vitro studies are promising, the compound's analgesic effects should be evaluated in animal models of pain (e.g., the Chung model of neuropathic pain, the formalin model of inflammatory pain).

-

Medicinal Chemistry Optimization: Structure-activity relationship (SAR) studies could be initiated to optimize the compound's potency, selectivity, and pharmacokinetic properties. Analogs with modifications to the benzamide core and the dimethylphenyl group could be synthesized and evaluated.[11][12][13]

-

Toxicity Studies: Preliminary toxicity assessments, including cytotoxicity assays and in vivo tolerability studies, will be necessary to evaluate the compound's safety.

Conclusion

This compound represents an intriguing yet understudied molecule within the broader class of biologically active benzamides. Based on its chemical structure and the extensive literature on related compounds, there is a strong rationale for investigating its potential as a voltage-gated sodium channel blocker. The methodologies and experimental protocols outlined in this guide provide a clear path forward for elucidating its mechanism of action and evaluating its therapeutic potential, particularly in the context of pain management. This systematic approach, grounded in established pharmacological principles, will be essential for determining if this compound can be developed into a valuable new therapeutic agent.

References

-

Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed. Available from: [Link]

-

Inhibition of NaV1.7: the possibility of ideal analgesics - PMC - PubMed Central - NIH. Available from: [Link]

-

Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. Available from: [Link]

-

Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed. Available from: [Link]

-

Nav1.7 channels: advancing preclinical models for pain drug discovery. Available from: [Link]

-

Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC - NIH. Available from: [Link]

-

Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. Available from: [Link]

-

A Short Guide to Electrophysiology and Ion Channels - Publishing at the Library. Available from: [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC - NIH. Available from: [Link]

-

Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide - PMC - PubMed Central. Available from: [Link]

-

This compound [14635-96-2] | Chemsigma. Available from: [Link]

-

2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE - gsrs. Available from: [Link]

-

Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed Central. Available from: [Link]

-

Class I Antiarrhythmics (Sodium-Channel Blockers) - CV Pharmacology. Available from: [Link]

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.

-

Benzamide derivatives as blockers of Kv1.3 ion channel - PubMed. Available from: [Link]

-

Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Available from: [Link]

-

Discovery of Diphenyl Amine Based Sodium Channel Blockers, Effective Against hNav1.2 - PMC - PubMed Central. Available from: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC - NIH. Available from: [Link]

-

New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed. Available from: [Link]

-

3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. Available from: [Link]

-

Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed. Available from: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - ResearchGate. Available from: [Link]

-

Selected sodium channel blockers. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

N-(2,6-Dimethylphenyl)-3-methylbenzamide - PMC - NIH. Available from: [Link]

-

3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers - PubMed. Available from: [Link]

- CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents.

-

3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem. Available from: [Link]

Sources

- 1. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 3. Benzamide derivatives as blockers of Kv1.3 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]